
2-(1h-Pyrazol-3-yl)oxolan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-Pyrazol-3-yl)oxolan-3-amine is a heterocyclic compound that features both a pyrazole and an oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrazol-3-yl)oxolan-3-amine typically involves the reaction of pyrazole derivatives with oxolane intermediates. One common method includes the use of enaminones and hydrazines in the presence of iodine as a catalyst . The reaction conditions often involve moderate temperatures and the use of solvents such as dimethyl sulfoxide (DMSO).
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-Pyrazol-3-yl)oxolan-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the pyrazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
2-(1H-Pyrazol-3-yl)oxolan-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(1H-Pyrazol-3-yl)oxolan-3-amine involves its interaction with specific molecular targets. For instance, pyrazole derivatives are known to inhibit enzymes such as p38MAPK, which plays a role in inflammatory responses . The compound may also interact with other kinases and receptors, influencing various cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(1H-Pyrazol-4-yl)oxolan-3-amine: Similar in structure but with a different substitution pattern on the pyrazole ring.
2-(1-Methyl-1H-pyrazol-5-yl)oxolan-3-amine: Features a methyl group on the pyrazole ring, which may alter its reactivity and biological activity.
Uniqueness
2-(1H-Pyrazol-3-yl)oxolan-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. Its combination of a pyrazole and oxolane ring makes it a versatile compound in various fields of research.
Propiedades
Fórmula molecular |
C7H11N3O |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
2-(1H-pyrazol-5-yl)oxolan-3-amine |
InChI |
InChI=1S/C7H11N3O/c8-5-2-4-11-7(5)6-1-3-9-10-6/h1,3,5,7H,2,4,8H2,(H,9,10) |
Clave InChI |
GNEYJXQEDYTKCR-UHFFFAOYSA-N |
SMILES canónico |
C1COC(C1N)C2=CC=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


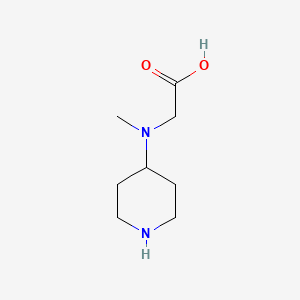
![1-[(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13643989.png)
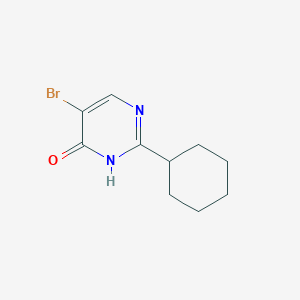
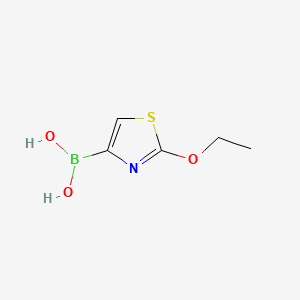



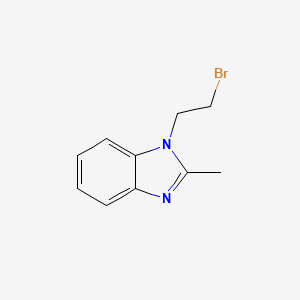
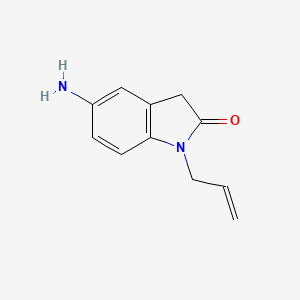
![6-[4-[2-[5-(3-aminopropoxy)-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B13644045.png)
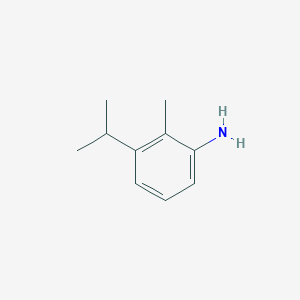
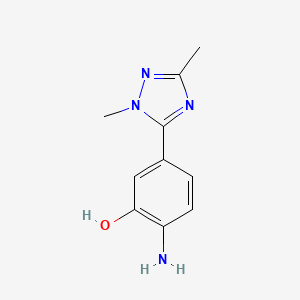
![4-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13644064.png)

